(R)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile
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Overview
Description
®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is an organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile typically involves the reaction of 4-bromobenzyl cyanide with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-(4-Bromophenyl)ethylamine
- ®-(4-Bromophenyl)(cyclopropyl)methanol
- ®-(4-Bromophenyl)(phenyl)methanamine
Uniqueness
®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is unique due to the presence of both a cyclopropyl group and a nitrile group, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, making the compound more reactive, while the nitrile group provides a site for further chemical modifications.
This detailed article provides a comprehensive overview of ®-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12BrN |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C12H12BrN/c1-12(8-14,9-2-3-9)10-4-6-11(13)7-5-10/h4-7,9H,2-3H2,1H3/t12-/m1/s1 |
InChI Key |
LKBDTZLABVUDEA-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](C#N)(C1CC1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C#N)(C1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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